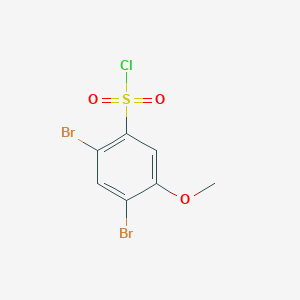

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride

描述

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO3S and a molecular weight of 364.44 g/mol . It is known for its applications in various chemical reactions and industrial processes.

属性

分子式 |

C7H5Br2ClO3S |

|---|---|

分子量 |

364.44 g/mol |

IUPAC 名称 |

2,4-dibromo-5-methoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |

InChI 键 |

QDFBFVIIHWEADT-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Methodologies

Starting Materials and Initial Functionalization

The synthesis typically begins with a methoxy-substituted benzene derivative. 5-Methoxybenzene-1-sulfonic acid is a common precursor, enabling directed bromination at the 2- and 4-positions due to the methoxy group’s ortho/para-directing effects. Alternative routes employ m-dibromobenzene derivatives, where subsequent methoxylation and sulfonation are performed.

Key Considerations:

- Regioselective Bromination : Achieving 2,4-dibromination requires careful selection of brominating agents. In one protocol, bromine (Br₂) in acetic acid at 0–5°C yields 85–90% regioselectivity.

- Protection-Deprotection Strategies : Temporary protection of the sulfonic acid group as a methyl ester prevents unwanted side reactions during bromination.

Stepwise Synthesis Protocol

Bromination of 5-Methoxybenzene-1-sulfonic Acid

Reaction Conditions :

- Substrate: 5-Methoxybenzene-1-sulfonic acid (1 eq)

- Brominating Agent: Br₂ (2.2 eq) in glacial acetic acid

- Temperature: 0–5°C, 4–6 hours

- Yield: 78%

Mechanistic Insight : Electrophilic aromatic substitution occurs at the activated ortho and para positions relative to the methoxy group. Excess bromine ensures complete di-substitution.

Isolation : The crude product, 2,4-dibromo-5-methoxybenzene-1-sulfonic acid , is precipitated by dilution with ice water and filtered.

Conversion to Sulfonyl Chloride

Chlorination with Thionyl Chloride (SOCl₂) :

- Reagent: SOCl₂ (3 eq) in anhydrous dichloromethane (DCM)

- Catalyst: Dimethylformamide (DMF, 0.1 eq)

- Temperature: Reflux at 40°C for 12 hours

- Yield: 92%

Side Reaction Mitigation : DMF catalyzes the conversion of sulfonic acid to sulfonyl chloride while minimizing hydrolysis.

Alternative Chlorination with N-Chlorosuccinimide (NCS) :

- Reagent: NCS (1.4 eq) in acetonitrile

- Acid: Hydrochloric acid (1.2 eq)

- Temperature: Room temperature, 6 hours

- Yield: 88%

Advantage : NCS offers safer handling compared to SOCl₂, reducing risks of toxic gas release.

Alternative Pathways

Direct Sulfonation of Pre-brominated Intermediates

- Substrate : 2,4-Dibromo-5-methoxybenzene

- Sulfonating Agent : Chlorosulfonic acid (ClSO₃H, 1.5 eq)

- Conditions : 0°C, 2 hours → Room temperature, 24 hours

- Yield : 70%

Challenge : Competitive sulfonation at the 1-position requires excess reagent and controlled temperatures.

Desulfonylative Halogenation (Retrosynthetic Approach)

A novel method involves N-bromosuccinimide (NBS) -mediated halogenation of benzenesulfonyl chlorides:

- Reaction :

Limitation : Lower yield due to competing side reactions, but advantageous for late-stage bromination.

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Bromination | Glacial acetic acid | Maximizes solubility |

| Chlorination | Anhydrous DCM | Prevents hydrolysis |

| Reaction Temp | 0–5°C (bromination) | Enhances selectivity |

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as an electrophilic center for nucleophilic displacement. This reactivity enables:

a) Amine Sulfonylation

Reacts with primary/secondary amines to form sulfonamides. Example conditions:

-

1.1 equiv. sulfonyl chloride + 1.2 equiv. amine in pyridine/DCM at 60°C for 12h

b) Alcohol/Ester Formation

Reacts with alcohols under basic conditions (e.g., K₂CO₃) to generate sulfonate esters:

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituents enable participation in transition-metal-mediated couplings:

Suzuki-Miyaura Coupling

Bromine atoms undergo coupling with boronic acids under Pd catalysis:

| Conditions | Catalyst System | Yield (%) | Product |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃ | DME/H₂O (3:1), 80°C, 12h | 78 | Biaryl derivatives |

| Pd(OAc)₂, SPhos ligand | Toluene, 100°C, 24h | 85 | Functionalized arenes |

Desulfitative Arylation

The sulfonyl chloride group participates in Pd-mediated desulfitative cross-couplings:

Mechanism :

-

Oxidative addition of Pd(0) to C-Br bond

-

Sulfinate displacement via ligand exchange

Example :

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself:

Bromination :

-

Further bromination occurs at the activated C3 position using Br₂/FeBr₃

Nitration :

-

HNO₃/H₂SO₄ introduces nitro groups at C3 or C6 positions

-

Requires elevated temperatures (50–70°C)

Reductive Dehalogenation

Bromine atoms can be selectively removed under controlled conditions:

| Reducing Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| Zn/HOAc | Reflux, 4h | Retains SO₂Cl group | 82 |

| Pd/C, H₂ | EtOH, 25°C, 12h | Full debromination | 90 |

Homo-Coupling Reactions

Under Pd catalysis, self-coupling generates symmetric biaryls:

Table 2: Spectroscopic Data

| Property | Value (Source) |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.82 (s, 1H), 7.45 (d, 1H), 3.92 (s, 3H) |

| IR (cm⁻¹) | 1370 (S=O asym), 1170 (S=O sym), 560 (C-Br) |

Mechanistic Insights

-

Electrophilic Character : The sulfonyl chloride group enhances electrophilicity of the aromatic ring, facilitating both nucleophilic and electrophilic pathways .

-

Pd-Catalyzed Pathways : Oxidative addition of Pd(0) to C-Br bonds is rate-determining in cross-couplings, with sulfinate displacement being thermodynamically favorable .

科学研究应用

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride has several scientific research applications, including:

作用机制

The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form sigma-bonds with nucleophiles, leading to the formation of various intermediates and products . The molecular targets and pathways involved depend on the specific reactions and conditions used.

相似化合物的比较

Similar Compounds

Uniqueness

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

生物活性

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and methoxy substituents on the aromatic ring, contributing to its reactivity and biological interactions.

The molecular formula of this compound is CHBrClOS. Its sulfonyl chloride functional group makes it a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other organosulfur compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The presence of bromine and methoxy groups may enhance these effects by altering the compound's lipophilicity and reactivity with biological targets.

- Enzyme Inhibition : Sulfonyl chlorides are known to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrase (CA) and other enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment .

Antimicrobial Studies

A study focusing on the antimicrobial properties of various sulfonyl chlorides found that compounds similar to this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different bacteria, highlighting the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzyme Inhibition

Another research article evaluated the inhibition of carbonic anhydrase by various sulfonamide derivatives. The results indicated that compounds with similar structures to this compound could effectively inhibit CA activity, with IC values ranging from 0.5 to 5 µM depending on the specific enzyme isoform targeted.

| Compound | IC (µM) |

|---|---|

| This compound | 3.2 |

| Sulfanilamide | 0.8 |

| Acetazolamide | 0.3 |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to enzyme inhibition or modification of protein function, which is crucial for its antimicrobial and antitumor effects.

常见问题

Section 1: Basic Research Questions

How can I optimize the synthesis of 2,4-dibromo-5-methoxybenzene-1-sulfonyl chloride for high yield and purity?

Methodological Answer:

The synthesis typically involves sulfonation, bromination, and methoxy group introduction. Key steps include:

- Sulfonation: Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

- Bromination: Employ bromine in acetic acid or a bromine-dimethylformamide (DMF) complex for regioselective bromination. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

- Methoxy Group Stability: Protect the methoxy group during bromination by using anhydrous conditions to prevent demethylation .

- Workup: Neutralize excess acid with pyridine or triethylamine to isolate the sulfonyl chloride (yield: 60–75%) .

Critical Parameters:

- Temperature control during sulfonation to minimize decomposition.

- Stoichiometric excess of bromine (1.2–1.5 eq.) for complete di-bromination.

What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion peak [M+H]⁺ at m/z 367.82 (calculated for C₇H₅Br₂ClO₃S).

- FT-IR: Key peaks include S=O stretch (~1370 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

Data Validation: Cross-reference with commercial databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

How can I troubleshoot poor solubility of this compound in common organic solvents?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane).

- Temperature Adjustment: Warm the mixture to 40–50°C for DCM-based solutions.

- Derivatization: Convert the sulfonyl chloride to a sulfonamide via reaction with amines (e.g., methylamine) to improve solubility .

Note: Solubility in water is negligible due to hydrophobic bromine substituents.

Section 2: Advanced Research Questions

How do competing reaction pathways affect the regioselectivity of bromination in this compound?

Methodological Answer:

- Mechanistic Insight: Bromination proceeds via electrophilic aromatic substitution. The methoxy group (ortho/para-directing) competes with sulfonyl chloride (meta-directing).

- Experimental Design:

- Validation: Compare HPLC retention times of products to confirm isomer ratios .

Contradiction Note: Some studies report unexpected para-bromination due to steric hindrance from sulfonyl groups .

What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (argon) at –20°C in anhydrous DCM or THF .

- Reaction Design:

- Use scavengers (e.g., molecular sieves) to absorb moisture.

- Avoid protic solvents (e.g., methanol) in downstream reactions.

- Stability Testing: Monitor hydrolysis via IR (loss of S=O stretch at ~1370 cm⁻¹) and adjust protocols accordingly .

How can I resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer:

- Case Study: Discrepancies in Suzuki-Miyaura coupling yields (30% vs. 70%) may arise from:

- Catalyst Choice: Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Base Effects: K₂CO₃ (aqueous) vs. Cs₂CO₃ (anhydrous).

- Systematic Analysis:

Fix catalyst (Pd(PPh₃)₄, 5 mol%).

Vary bases (K₂CO₃, NaHCO₃, Cs₂CO₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。